Product packaging for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine(Cat. No.:CAS No. 1314928-61-4)

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B1455523
CAS No.: 1314928-61-4
M. Wt: 167.59 g/mol
InChI Key: AFZPFSXIZNPFKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine ( 1314928-61-4) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol, this compound is characterized as a white to off-white powder with a typical assay purity of 97% or greater . This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules. The presence of a chloro group at the 4-position of the pyrazolopyrazine scaffold makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling rapid exploration of structure-activity relationships (SAR) . The pyrazolo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry, frequently found in compounds being investigated for various biological activities. Researchers value this specific chloro-methyl derivative for its potential application in developing targeted small-molecule inhibitors and other pharmacologically active agents . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . It is recommended to store the material under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1455523 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1314928-61-4

Properties

IUPAC Name

4-chloro-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6-7(8)9-2-3-11(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZPFSXIZNPFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

A common starting point is the use of aminopyrazole derivatives, which can be commercially available or synthesized via condensation reactions involving β-ketoesters and hydrazine derivatives. For example, 5-amino-3-methylpyrazole can react with diethyl malonate in the presence of a base such as sodium ethanolate to form dihydroxy-heterocyclic intermediates in high yields (around 89%).

Formation of the Pyrazolo Core

The dihydroxy intermediates undergo cyclization to form the pyrazolo[1,5-a]pyrazine or related pyrazolo[1,5-a]pyrimidine cores. This step is crucial for establishing the fused bicyclic system and is typically achieved under controlled heating conditions.

Chlorination to Introduce the 4-Chloro Substituent

Chlorination is performed using phosphorus oxychloride (POCl₃), which selectively replaces hydroxyl groups with chlorine atoms on the heterocyclic ring. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be chlorinated to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with moderate yields (~61%). By analogy, similar chlorination conditions can be applied to pyrazolo[1,5-a]pyrazine derivatives to obtain 4-chloro substitution.

Nucleophilic Substitution and Functional Group Transformations

The chlorine atom at position 4 (or equivalent reactive positions) can be substituted by nucleophiles such as morpholine under mild conditions (room temperature) in the presence of a base like potassium carbonate, achieving high selectivity and yields (up to 94%).

Cross-Coupling Reactions for Further Functionalization

Suzuki coupling reactions have been employed to attach various aryl or heteroaryl groups to the pyrazolo core, using boronic acid derivatives and palladium catalysts. This method allows for the diversification of the molecule at positions adjacent to the chlorine substituent, expanding the compound’s chemical space and potential biological activity.

Catalyst-Free Aerobic Cross-Dehydrogenative Coupling (CDC) Approach

A novel and environmentally friendly approach involves the aerobic catalyst-free cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones in the presence of acetic acid and molecular oxygen. This method promotes the formation of pyrazolo-fused heterocycles through oxidative C(sp³)–C(sp²) bond formation followed by dehydrative cyclization, offering high atom economy and avoiding the use of metal catalysts.

Key Reaction Conditions:

  • Solvent: Ethanol with acetic acid.
  • Atmosphere: Oxygen or air.
  • Temperature: Around 130 °C.
  • Reaction Time: Up to 18 hours.

This method yields pyrazolo derivatives efficiently, with yields reaching up to 94% under optimized acetic acid and oxygen conditions.

Comparative Data Table of Preparation Methods

Step/Method Reagents/Conditions Yield (%) Notes
Cyclization of 5-amino-3-methylpyrazole with diethyl malonate Sodium ethanolate, base 89 Formation of dihydroxy-heterocycle intermediate
Chlorination with POCl₃ Phosphorus oxychloride, reflux 61 Selective chlorination at hydroxyl positions
Nucleophilic substitution with morpholine Morpholine, K₂CO₃, room temperature 94 High selectivity for chlorine substitution at position 4 or 7
Suzuki coupling for aryl substitution Boronic acid ester, Pd catalyst 83 Enables diversification of the pyrazolo core
Catalyst-free aerobic CDC N-amino-2-iminopyridine, β-ketoester, acetic acid, O₂, 130 °C Up to 94 Green method, high atom economy, avoids metal catalysts

Research Findings and Notes

  • The chlorination step using phosphorus oxychloride is critical and must be carefully controlled to avoid over-chlorination or degradation of the heterocyclic core.
  • Nucleophilic substitution reactions show strong regioselectivity, often favoring substitution at the more reactive chlorine site in the fused pyrazolo system.
  • The catalyst-free aerobic CDC method represents a significant advancement in the synthesis of pyrazolo-fused heterocycles, providing an environmentally benign alternative to traditional metal-catalyzed methods.
  • Cross-coupling reactions remain valuable for late-stage functionalization, allowing the introduction of diverse functional groups without compromising the core structure.
  • The choice of solvent, temperature, and atmosphere (air vs. oxygen) significantly impacts yields and selectivity in these syntheses.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives, including 4-chloro-2-methylpyrazolo[1,5-a]pyrazine, as promising candidates in the development of anticancer drugs. Research indicates that these compounds can inhibit specific enzymes linked to cancer progression, showcasing their role as antitumor agents .

2. Phosphodiesterase Inhibition
A novel series of pyrazolo[1,5-a]pyrimidine derivatives has been developed with selective inhibition of phosphodiesterase 2A (PDE2A). This approach is particularly relevant for treating cognitive impairments and neurodegenerative diseases. The structural modifications introduced by derivatives like this compound enhance their bioavailability and efficacy in preclinical models .

3. Enzyme Inhibition
The compound has also been explored for its enzymatic inhibitory properties. For instance, it has shown promise in inhibiting certain kinases and phosphatases, which are critical in various biochemical pathways related to cancer and other diseases. The structure-activity relationship (SAR) studies conducted on these compounds indicate that specific substitutions can significantly enhance their inhibitory effects .

Material Science Applications

1. Photophysical Properties
The unique photophysical characteristics of pyrazolo[1,5-a]pyrazines make them suitable for applications in material science. These compounds can serve as fluorophores in organic light-emitting devices (OLEDs) and bioimaging applications due to their ability to emit light upon excitation. The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with tailored optical properties .

2. Sensing Applications
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazine can be utilized in sensing applications. Their ability to interact with various analytes makes them effective in developing sensors for environmental monitoring and biomedical diagnostics. The functionalization at different positions allows for enhanced selectivity and sensitivity towards target molecules .

Synthesis and Functionalization

1. Synthetic Pathways
The synthesis of this compound typically involves straightforward reactions that allow for easy modification at various positions on the pyrazole ring. Recent advancements have focused on optimizing reaction conditions to improve yields and purity. For example, reactions involving silylformamidine have shown high efficiency in producing this compound under mild conditions .

2. Functionalization Strategies
Functionalization at specific positions on the pyrazolo ring can lead to compounds with enhanced biological activity or improved material properties. Studies have reported successful methods for introducing various substituents at positions 3 and 7 of the pyrazolo framework, which significantly affect the compound's reactivity and biological profile .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntitumor AgentsInhibition of cancer-related enzymes
PDE InhibitorsEnhanced cognitive function in preclinical models
Material ScienceFluorophoresEffective in OLEDs and bioimaging
SensorsHigh selectivity for environmental monitoring

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various pyrazolo derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting its viability as a lead compound for drug development.

Case Study 2: PDE Inhibition
In a preclinical trial focusing on cognitive impairment treatment, a derivative based on this compound was shown to selectively inhibit PDE2A with minimal side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine
  • Structure : Ethyl group replaces methyl at position 2.
  • Molecular weight: 181.62 g/mol.
  • Synthesis : Achieved via similar methods to the methyl analogue but may require optimization for ethyl group introduction .
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
  • Structure : Aromatic 4-fluorophenyl group at position 2.
  • Molecular weight: 247.66 g/mol.
  • Biological Relevance : Fluorine improves metabolic stability and membrane permeability. Demonstrated utility as a building block in kinase inhibitors .
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine
  • Structure : Methoxy-substituted phenyl group at position 2.
  • Molecular weight: 297.72 g/mol .

Substituent Variations at Position 4

4-Methyl-2-phenylpyrazolo[1,5-a]pyrazine
  • Structure : Methyl replaces chlorine at position 3.
  • Properties : Loss of electronegative chlorine reduces polar interactions but increases hydrophobicity. Such modifications are critical in optimizing pharmacokinetic profiles .
4-Aryl/alkyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine Derivatives
  • Structure : Triazole-fused pyrazine core with substituents at position 4.
  • Synthesis: Synthesized via one-pot cycloaddition of ynones and amino azides. Aryl/alkyl groups at position 4 are generally well-tolerated, with yields >80% .

Core Heterocycle Modifications

Pyrazolo[1,5-a]quinoxaline Derivatives
  • Structure: Quinoxaline replaces pyrazine in the fused ring system.
  • Biological Activity : Demonstrated potent TLR7 antagonism (IC50 = 8.2–10 µM) with optimized alkyl chain length (4–5 carbons). The extended aromatic system enhances π-stacking but may reduce solubility .
Imidazo[1,5-a]pyrazine Derivatives
  • Structure : Imidazole fused to pyrazine.
  • Applications : Used in Btk inhibitors (e.g., acalabrutinib) and PDE10 inhibitors. Substitutions at position 3 (e.g., morpholine) improve kinase selectivity and potency (IC50 < 10 nM) .

Key Research Findings

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine Cl (4), CH3 (2) 167.61 Under investigation
4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine Cl (4), C2H5 (2) 181.62 Synthetic intermediate
4-Chloro-2-(4-fluorophenyl)pyrazolo... Cl (4), C6H4F (2) 247.66 Kinase inhibitor scaffold
4-Aryl-triazolo[1,5-a]pyrazine Aryl (4) ~250–300 TLR7 antagonist (IC50 ~10 µM)

Biological Activity

4-Chloro-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound is part of the pyrazolo family, which has been extensively studied for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The chemical structure of this compound can be represented by the following formula:

C6H6ClN3\text{C}_6\text{H}_6\text{ClN}_3

Structural Characteristics

  • IUPAC Name : this compound
  • Molecular Weight : 155.58 g/mol
  • CAS Number : 1707394-43-1

Antitumor Activity

Research indicates that pyrazolo derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that pyrazole derivatives can inhibit various cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have shown promising results against breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis and enhancing the efficacy of conventional chemotherapy agents like doxorubicin .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate signaling pathways leading to:

  • Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Enhancing apoptotic signals via down-regulation of anti-apoptotic proteins (e.g., Bcl2) and up-regulation of pro-apoptotic factors (e.g., Bax) .

Antimicrobial and Anti-inflammatory Activity

In addition to its antitumor effects, derivatives of pyrazolo compounds are known for their antimicrobial and anti-inflammatory properties. Studies have shown that certain pyrazole derivatives possess significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) analysis indicates that substitutions on the pyrazole ring can enhance these biological activities .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in MCF-7 and MDA-MB-231 cells
ApoptosisInduces apoptosis via caspase activation
AntimicrobialExhibits antibacterial properties
Anti-inflammatoryReduces inflammation markers

Case Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value suggesting potent activity against resistant cancer phenotypes.

Case Study 2: Synergistic Effects with Doxorubicin

In a combination therapy study, the use of this compound alongside doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone, highlighting its potential as an adjuvant treatment in chemotherapy regimens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine derivatives, and how do electron-withdrawing substituents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution (e.g., sodium methoxide for methoxy derivatives) or carbene insertion via silylformamidine reactions. Electron-withdrawing groups (EWGs) like cyano or carboxylate at the 4-position significantly accelerate reactions by increasing electrophilicity. For instance, 4-cyano derivatives achieve 50% yield at room temperature, whereas electron-donating groups require elevated temperatures (70–90°C) and longer reaction times .

Q. What spectroscopic techniques are most effective for characterizing pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : 1H^1 \text{H} and 13C^{13}\text{C} NMR are critical for confirming regiochemistry and substituent orientation. For example, methyl carboxylate derivatives (e.g., 2c) show distinct carbonyl peaks at ~165–170 ppm in 13C^{13}\text{C} NMR. Mass spectrometry (MS) further validates molecular weights, while X-ray crystallography resolves ambiguous structures, as demonstrated for aminal derivatives .

Q. How do solvent and temperature conditions affect nucleophilic substitution reactions of 4-chloropyrazolo[1,5-a]pyrazine intermediates?

  • Methodological Answer : Solvent-free conditions at room temperature favor carbene insertion (e.g., silylformamidine reactions yield >90% in 4 days). Polar aprotic solvents like DMF accelerate nucleophilic substitutions, while elevated temperatures (70–90°C) are necessary for methoxy or aryloxy derivatives to overcome steric hindrance .

Q. What role do EWGs play in enhancing electrophilic substitution reactions at the 3-position of pyrazolo[1,5-a]pyrazines?

  • Methodological Answer : EWGs activate the heterocyclic core, facilitating electrophilic attacks. For example, bromination of methyl carboxylate derivatives (2c) with NBS proceeds efficiently at the 3-position due to the electron-deficient environment, yielding 3-bromo derivatives (2f) in high purity .

Advanced Research Questions

Q. How can computational methods like pKa calculations guide the design of pyrazolo[1,5-a]pyrazine derivatives for pharmacological applications?

  • Methodological Answer : DFT calculations predict the acidity of C–H bonds, with position 7 being the most acidic (pKa ~20–22 in DMSO). This guides functionalization strategies (e.g., carbene insertion at position 7) to synthesize aldehydes for kinase inhibitors or receptor agonists. Molecular docking can further optimize substituents for target binding .

Q. What experimental strategies resolve contradictory reactivity data in C–H functionalization reactions of pyrazolo[1,5-a]pyrazines?

  • Methodological Answer : Systematic variation of substituents and reaction conditions (e.g., solvent, temperature) can isolate competing pathways. For instance, 3-substituted methyl carboxylates (2e–h) show divergent reactivity due to steric vs. electronic effects, requiring controlled kinetic studies to distinguish between insertion and substitution mechanisms .

Q. How can SAR studies optimize the pyrrolo[1,5-a]pyrazine core for Eis inhibition in Mycobacterium tuberculosis?

  • Methodological Answer : Modifications at R1 (e.g., p-F) and R2 (electron-rich acetophenones) enhance Eis binding via hydrophobic and π–π interactions. Aromaticity of the core is critical; non-aromatic analogs (series 3) show reduced activity. IC50 assays and crystallography validate substituent effects .

Q. What challenges arise in achieving regioselective functionalization at position 7, and how can carbene insertion strategies address them?

  • Methodological Answer : Position 7 is sterically shielded, but carbene insertion via silylformamidine bypasses this by targeting the most acidic C–H bond. Reaction optimization (e.g., solvent-free, 90°C for 30 min) yields 7-formyl derivatives (3c) in >70% yield, which are hydrolyzable to aldehydes for further derivatization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
Reactant of Route 2
4-Chloro-2-methylpyrazolo[1,5-a]pyrazine

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